OSS_128167 solubility issues and how to resolve them.

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Compound of Interest		
Compound Name:	OSS_128167	
Cat. No.:	B15608599	Get Quote

Technical Support Center: OSS_128167

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with **OSS_128167**, a potent and selective SIRT6 inhibitor.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving **OSS_128167**. What are the recommended solvents?

A1: **OSS_128167** is sparingly soluble in aqueous solutions. For in vitro studies, the most common solvent is Dimethyl Sulfoxide (DMSO). However, the reported solubility in DMSO varies between suppliers. It is also reported to be soluble in Dimethylformamide (DMF) and to a lesser extent in Ethanol. For in vivo applications, multi-component solvent systems are required.

Q2: Why do different suppliers report different solubilities for **OSS_128167** in DMSO?

A2: The observed variability in solubility data for **OSS_128167** in DMSO (ranging from 25 mg/mL to 100 mg/mL) can be attributed to several factors.[1][2][3][4][5][6][7][8] These may include differences in the crystalline form of the compound, purity levels between batches, and the water content of the DMSO used.[1][2] Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of **OSS_128167**.[1][2]

Troubleshooting & Optimization





Q3: My **OSS_128167** is not fully dissolving in DMSO, even at concentrations reported to be soluble. What can I do?

A3: If you are experiencing difficulty dissolving **OSS_128167** in DMSO, consider the following troubleshooting steps:

- Use fresh, high-quality DMSO: Ensure you are using a new, unopened bottle of anhydrous or low-water content DMSO, as it is hygroscopic and absorbed moisture can decrease solubility.[1][2]
- Sonication: Use an ultrasonic bath to aid dissolution.[1][3]
- Gentle warming: Gentle heating can also help to dissolve the compound.[1]
- Vortexing: Vigorous mixing can facilitate the dissolution process.

Q4: I see precipitation when I dilute my DMSO stock solution with aqueous media for cell-based assays. How can I prevent this?

A4: Precipitation upon dilution of a DMSO stock solution into aqueous buffer is a common issue for hydrophobic compounds like **OSS_128167**. To mitigate this, it is advisable to make intermediate dilutions and add the compound to the media with vigorous stirring. The final concentration of DMSO in your cell culture media should be kept low (typically below 0.5%) to avoid solvent toxicity.

Solubility Data Summary

The following table summarizes the reported solubility of **OSS_128167** in various solvents. Please note that these values may vary slightly between different batches and suppliers.



Solvent System	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Source(s)
DMSO	100	272.99	MedchemExpress
DMSO	80	~218.4	AbMole
DMSO	73	199.27	Selleck Chemicals
DMSO	68	185.62	Adooq Bioscience
DMSO	45	122.84	TargetMol
DMSO	30	81.9	Cayman Chemical, MedKoo Biosciences
DMSO	25	~68.25	Tribioscience
DMF	30	~81.9	Cayman Chemical
Ethanol	25	~68.25	Tribioscience
DMSO:PBS (pH 7.2) (1:7)	0.12	~0.33	Cayman Chemical
10% DMSO + 40% PEG300 + 5% Tween- 80 + 45% Saline	≥ 2.08	≥ 5.68	MedchemExpress
10% DMSO + 90% Corn Oil	≥ 2.08	≥ 5.68	MedchemExpress
2% DMSO + 40% PEG 300 + 2% Tween 80 + ddH ₂ O	11	~30.0	Adooq Bioscience
Water	Insoluble	Insoluble	Selleck Chemicals, TargetMol, Adooq Bioscience
Ethanol	< 1 mg/mL (slightly soluble)	< 2.73 mM	TargetMol



Experimental Protocols Protocol 1: Preparation of a 10 mM DMSO Stock Solution

- Weigh out the desired amount of OSS_128167 powder in a sterile microcentrifuge tube.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of OSS_128167 with a molecular weight of 366.33 g/mol , add 273 μL of DMSO).
- Vortex the solution vigorously.
- If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Protocol 2: Formulation for In Vivo Administration (based on MedchemExpress)

This protocol yields a clear solution with a solubility of at least 2.08 mg/mL.[1]

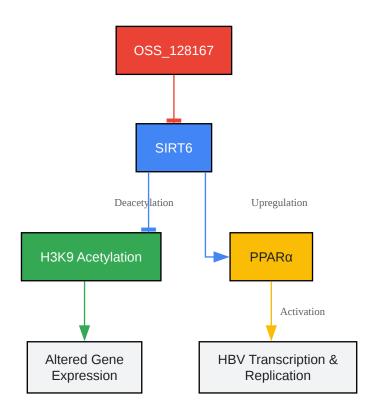
- Prepare a stock solution of OSS_128167 in DMSO (e.g., 20.8 mg/mL).
- To prepare 1 mL of the final formulation, take 100 μL of the DMSO stock solution.
- Add 400 μL of PEG300 and mix thoroughly until the solution is clear.
- Add 50 μL of Tween-80 and mix again until the solution is clear.
- Add 450 µL of saline and mix to bring the final volume to 1 mL.

Note: It is crucial to add the solvents in the specified order and ensure the solution is clear before adding the next component.[2]



Signaling Pathway and Experimental Workflow

OSS_128167 is a selective inhibitor of SIRT6, a sirtuin deacetylase.[1][2][6][9] Inhibition of SIRT6 by **OSS_128167** has been shown to increase the acetylation of histone H3 at lysine 9 (H3K9ac), which can modulate gene expression.[6] For instance, in the context of Hepatitis B Virus (HBV) infection, SIRT6 inhibition by **OSS_128167** has been shown to downregulate the transcription factor Peroxisome Proliferator-Activated Receptor Alpha (PPARα), leading to the suppression of HBV transcription and replication.[10]

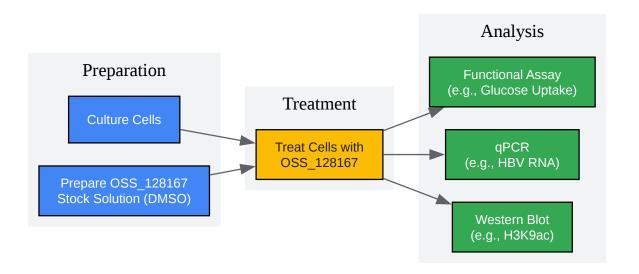


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Caption: Signaling pathway of **OSS_128167** as a SIRT6 inhibitor.

The following diagram illustrates a general workflow for investigating the effects of **OSS_128167** on cells.





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Caption: General experimental workflow for **OSS_128167** studies.

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